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molecular formula C15H17NO B8751281 4-(Phenethylaminomethyl)phenol CAS No. 60000-22-8

4-(Phenethylaminomethyl)phenol

Cat. No. B8751281
M. Wt: 227.30 g/mol
InChI Key: SEXASKWUPWPKPG-UHFFFAOYSA-N
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Patent
US07381719B2

Procedure details

Dissolve 4-hydroxybenzaldehyde (1.00 g, 8.12 mmol) in methanol (40.6 mL). Add 3 Å molecular sieves and phenethylamine (1.02 mL, 8.12 mmol). Stir at room temperature for 17 hours. Add NaBH4 (0.341 g, 9.01 mmol). After five hours, filter and concentrate. Purify by 10 g SCX column washing with methanol and eluting with 2.0 M NH3 in methanol to give the title compound as an off white solid: HRMS calcd for C15H18NO 228.1388 (M+H)+, found 228.1387, time 0.74 min, MS TOF ES+ 228.1 (M+H)+; HPLC [YMC-Pack Pro C-18 (150×4.6 mm, S-5 microm), acetonitrile in water containing 0.01% concentrated HCl at 1.0 mL/min, 30-99% over 19 min], tR=1.4 min, 100% purity.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40.6 mL
Type
solvent
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.341 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[CH2:10]([NH2:18])[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[BH4-].[Na+]>CO>[CH2:10]([NH:18][CH2:6][C:5]1[CH:8]=[CH:9][C:2]([OH:1])=[CH:3][CH:4]=1)[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
40.6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.02 mL
Type
reactant
Smiles
C(CC1=CC=CC=C1)N
Step Three
Name
Quantity
0.341 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After five hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify by 10 g SCX column
WASH
Type
WASH
Details
washing with methanol
WASH
Type
WASH
Details
eluting with 2.0 M NH3 in methanol

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(CC1=CC=CC=C1)NCC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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